molecular formula C8H8ClFO2S B8465656 3-Ethyl-4-fluorobenzenesulfonyl chloride

3-Ethyl-4-fluorobenzenesulfonyl chloride

Cat. No.: B8465656
M. Wt: 222.66 g/mol
InChI Key: VMDUJHNFYRKLEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-4-fluorobenzenesulfonyl chloride is a sulfonyl chloride derivative with a fluorine atom and an ethyl group substituted at the 3- and 4-positions of the benzene ring, respectively. Sulfonyl chlorides are critical intermediates in organic synthesis, particularly for forming sulfonamides, sulfonate esters, and other functionalized aromatic compounds. The fluorine substituent enhances electrophilicity at the sulfonyl chloride group, while the ethyl group may influence steric and electronic properties. This compound is used in pharmaceutical and agrochemical research for developing bioactive molecules .

Properties

Molecular Formula

C8H8ClFO2S

Molecular Weight

222.66 g/mol

IUPAC Name

3-ethyl-4-fluorobenzenesulfonyl chloride

InChI

InChI=1S/C8H8ClFO2S/c1-2-6-5-7(13(9,11)12)3-4-8(6)10/h3-5H,2H2,1H3

InChI Key

VMDUJHNFYRKLEI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)S(=O)(=O)Cl)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogues

Below is a comparative analysis of 3-ethyl-4-fluorobenzenesulfonyl chloride with structurally related sulfonyl chlorides, focusing on reactivity, stability, and applications.

Compound Substituents Molecular Weight (g/mol) Reactivity Applications Stability
3-Ethyl-4-fluorobenzenesulfonyl chloride 3-ethyl, 4-fluoro 218.6 (calculated) High electrophilicity due to -F group Drug synthesis, agrochemicals Sensitive to moisture, requires inert storage
3-Ethyl-4-methoxybenzenesulfonyl chloride (CAS 84911-01-3) 3-ethyl, 4-methoxy 234.7 Moderate reactivity (electron-donating -OCH₃) Lab-scale coupling reactions, intermediates Stable under refrigeration
4-Toluenesulfonyl chloride 4-methyl 190.6 High reactivity Common sulfonating agent Hygroscopic; decomposes in humid conditions
2-Naphthalenesulfonyl chloride Naphthalene backbone 232.7 Lower electrophilicity Polymer chemistry, dyes Light-sensitive; prone to hydrolysis

Research Findings

Reactivity Trends :

  • The 4-fluoro substituent in 3-ethyl-4-fluorobenzenesulfonyl chloride increases electrophilicity at the sulfonyl chloride group compared to the 4-methoxy analogue. This makes it more reactive in nucleophilic substitutions, such as reactions with amines to form sulfonamides .
  • In contrast, the 4-methoxy group in 3-ethyl-4-methoxybenzenesulfonyl chloride (CAS 84911-01-3) reduces electrophilicity due to its electron-donating nature, slowing down reactions but improving selectivity in multi-step syntheses .

Stability and Storage :

  • Fluorinated sulfonyl chlorides like 3-ethyl-4-fluorobenzenesulfonyl chloride are prone to hydrolysis and require anhydrous storage. In comparison, methoxy-substituted derivatives (e.g., CAS 84911-01-3) exhibit better stability, with documented long-term storage under refrigeration .

Synthetic Utility: Fluorinated derivatives are favored in medicinal chemistry for their ability to enhance metabolic stability and bioavailability in drug candidates. Methoxy-substituted analogues are more commonly used as intermediates for non-pharmaceutical applications, such as surfactants or polymer additives .

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